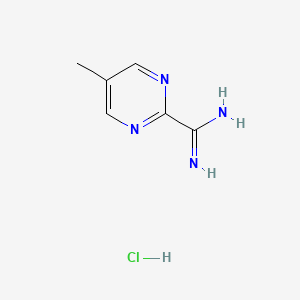
5-Methylpyrimidine-2-carboxamidine hydrochloride
説明
5-Methylpyrimidine-2-carboxamidine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN4 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methylpyrimidine-2-carboxamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₉ClN₄
- Molecular Weight : 174.62 g/mol
- Structure : The compound is characterized by a pyrimidine ring with a methyl group and a carboxamidine functional group.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response.
- Nucleic Acid Synthesis Interference : It may disrupt nucleic acid synthesis, contributing to its antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Its Minimum Inhibitory Concentration (MIC) values against selected bacteria are as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results indicate that the compound can effectively inhibit the growth of these bacteria at relatively low concentrations, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
- Anticancer Potential : Recent studies have explored the anticancer effects of related pyrimidine derivatives. For instance, compounds similar to 5-methylpyrimidine-2-carboxamidine have shown inhibitory effects on cancer cell lines such as A549 (lung adenocarcinoma) and HCT116 (colon cancer) with IC50 values indicating significant cytotoxicity .
- Inflammatory Disease Models : In vitro studies have demonstrated that the compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases .
- SHP2 Inhibition : Novel derivatives of carboxamide-pyrimidine have been identified as effective inhibitors of SHP2 phosphatase, which is implicated in various cancers. These compounds exhibited superior pharmacokinetic properties compared to known SHP2 antagonists, indicating their potential for therapeutic applications in hyperproliferative diseases .
特性
IUPAC Name |
5-methylpyrimidine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c1-4-2-9-6(5(7)8)10-3-4;/h2-3H,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGUJRIICPVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-32-8 | |
| Record name | 2-Pyrimidinecarboximidamide, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















